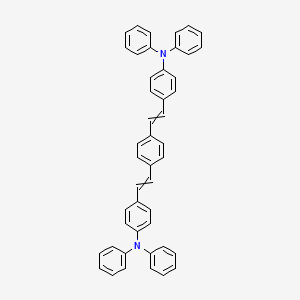
DSA-Ph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
DSA-Ph can be prepared through physical vapor deposition (PVD) on silicon substrates. The bulk orientation of the this compound layer can be controlled by varying deposition conditions . This method allows for the preparation of nonequilibrium thin films with birefringent optical properties .
Analyse Chemischer Reaktionen
DSA-Ph undergoes various chemical reactions, including oxidation and oxidative coupling. For instance, dopamine sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (DSA@MNPs) can be used as a catalyst for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide as a green oxidant . The major products formed from these reactions are sulfoxides and disulfides .
Wissenschaftliche Forschungsanwendungen
DSA-Ph has a wide range of scientific research applications. It is used in the development of high-efficiency blue OLEDs. For example, a study demonstrated that using NPBX with 3% this compound doped as the emitting layer, BCP or TAZ as a hole blocking layer, and Alq3 or Bphen as an electron transport layer resulted in high-efficiency blue OLEDs . Additionally, this compound is employed in the preparation of organic glasses with preferred molecular orientation, which is crucial for the performance of organic electronic devices .
Wirkmechanismus
The mechanism of action of DSA-Ph involves its role as an emitter in OLEDs. It functions by trapping and transporting holes, which leads to efficient electroluminescence. The molecular packing of this compound in glassy films is controlled by the substrate temperature during PVD, which influences its anisotropic scattering peaks .
Vergleich Mit ähnlichen Verbindungen
DSA-Ph is compared with other blue-emitting compounds such as spiro[benzotetraphene-fluorene] derivatives and donor–acceptor-type pyrene-based emitters. These compounds also exhibit strong near ultraviolet emission and good thermal stability, making them suitable for use in OLEDs . this compound is unique in its ability to achieve high electroluminescence efficiency and low turn-on voltage .
Eigenschaften
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
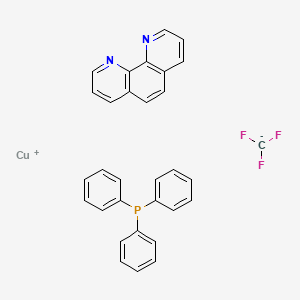
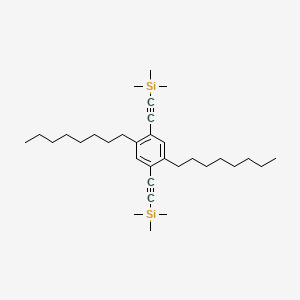
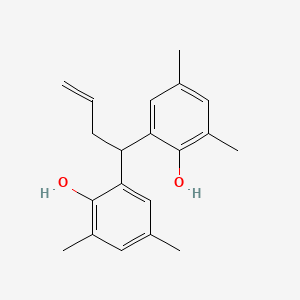
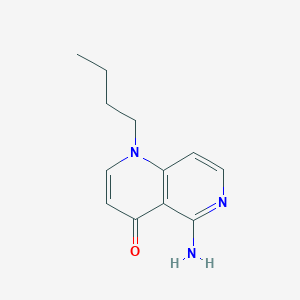
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
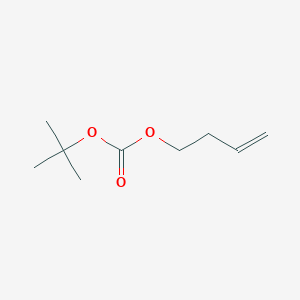

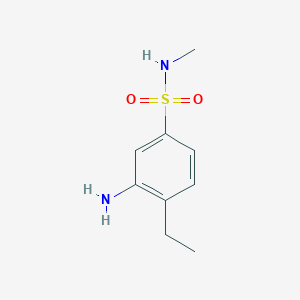
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

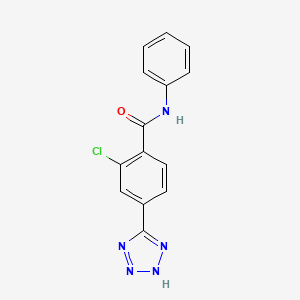
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
